Cas no 4105-38-8 (2',3',5'-Tri-O-acetyluridine)

2',3',5'-Tri-O-acetyluridine 化学的及び物理的性質
名前と識別子
-
- 2',3',5'-Tri-O-acetyluridine
- 2',3',5'-Triacetyluridine
- 1-((2R,3R,4R,5R)-3,4-Diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 2’,3’,5’-Triacetylur
- 2’,3’,5’-Triacetyluridine
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- 2',3',5'-O-triacetyluridine
- 2',3',5'-Tri0acetyluridine
- 2',3',5'-Tri-O-acety
- 2',3',5'-Tri-O-acetyl-rU
- 2',3',5'-trioacetyluridine
- 2`,3`,5`-Tracetyluridine
- 2`,3`,5`-Triacetyluridine
- O2',O3',O5'-triacetyl-uridine
- TAU
- Tri-O-acetyl uridine
- Uridine 2',3',5'-Triacetate
- Uridine triacetate
- Vistonuridine
- 2,3,5-Tri-O-acetyluridine
- (2S,3S,4S,5S)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- CID 124300592
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyldiacetate
- RG 2133
- 1-((2R,3R,4R,5R)-3,4-Diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)tetrahydrofuran-2-yl)pyrimid
- Q22075857
- Triacetyluridine
- 4105-38-8
- MLS006009982
- Vistogard
- Vistogard (TN)
- AKOS015964563
- uridine-triacetate
- DB09144
- RG2133
- MFCD00023795
- C15H18N2O9
- s6484
- 2 inverted exclamation mark ,3 inverted exclamation mark ,5 inverted exclamation mark -Triacetyluridine
- EINECS 223-881-5
- AUFUWRKPQLGTGF-FMKGYKFTSA-N
- 2WP61F175M
- UNII-2WP61F175M
- Xuriden (TN)
- Uridine triacetate (USAN/INN)
- Uridinetriacetate
- SY004945
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- URIDINE TRIACETATE [USAN]
- 2',3',5'-Tri-O-acetyluridine, >=98%
- NS00047457
- PN 401
- SCHEMBL871011
- [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- Uridine, 2,3,5-triacetate
- Uridine triacetate [USAN:INN]
- CHEBI:90914
- PN-401
- Tri-O-acetyluridine
- PN401
- DTXSID40961409
- D09985
- A825419
- EN300-7359679
- Xuriden
- Uridine 2',3',5'-triacetate;2',3',5'-Triacetyluridine
- NSC788948
- [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate
- CHEMBL2107381
- URIDINE TRIACETATE [WHO-DD]
- URIDINE TRIACETATE [MI]
- CS-D1799
- SMR004701034
- URIDINE TRIACETATE [INN]
- URIDINE TRIACETATE [ORANGE BOOK]
- J-700012
- RG-2133
- NSC-788948
- HY-14905
- 2',3',5'-Tri-O-acetyl uridine
- BRD-K18323388-001-01-1
- 2a(2),3a(2),5a(2)-Tri-O-acetyluridine
-
- MDL: MFCD00023795
- インチ: 1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12+,13?,14-/m1/s1
- InChIKey: AUFUWRKPQLGTGF-QRMSVCKNSA-N
- ほほえんだ: O1[C@]([H])(C([H])([C@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)N1C([H])=C([H])C(N([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 370.10100
- どういたいしつりょう: 370.10123016 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- ぶんしりょう: 370.31
- トポロジー分子極性表面積: 138
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 127.0 to 131.0 deg-C
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.552
- ようかいど: Soluble in chloroform (50 mg/ml).
- PSA: 142.99000
- LogP: -1.13950
- 酸性度係数(pKa): 9.39±0.10(Predicted)
2',3',5'-Tri-O-acetyluridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
2',3',5'-Tri-O-acetyluridine 税関データ
- 税関コード:29349990
2',3',5'-Tri-O-acetyluridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D375952-1kg |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | 97% | 1kg |
$1400 | 2023-05-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37120-5g |
Uridine triacetate |
4105-38-8 | 97% | 5g |
¥27.0 | 2023-09-06 | |
abcr | AB261841-100g |
2',3',5'-Tri-O-acetyluridine, 95%; . |
4105-38-8 | 95% | 100g |
€161.80 | 2025-02-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37120-1g |
Uridine triacetate |
4105-38-8 | 97% | 1g |
¥17.0 | 2023-09-06 | |
abcr | AB261841-250 g |
2',3',5'-Tri-O-acetyluridine, 95%; . |
4105-38-8 | 95% | 250g |
€478.20 | 2023-06-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37120-100g |
Uridine triacetate |
4105-38-8 | 97% | 100g |
¥593.0 | 2023-09-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74884-5g |
2',3',5'-Triacetyluridine |
4105-38-8 | 98% | 5g |
¥437.00 | 2022-04-26 | |
TRC | T767025-5g |
2’,3’,5’-Triacetyluridine |
4105-38-8 | 5g |
$ 121.00 | 2023-09-05 | ||
TRC | T767025-25g |
2’,3’,5’-Triacetyluridine |
4105-38-8 | 25g |
$ 374.00 | 2023-09-05 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007076-5g |
2',3',5'-Tri-O-acetyluridine |
4105-38-8 | 98% | 5g |
¥32 | 2024-05-23 |
2',3',5'-Tri-O-acetyluridine 関連文献
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G. T. Rogers,T. L. V. Ulbricht J. Chem. Soc. C 1969 2450
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2. 462. Nucleotides. Part XXXVII. The structure of uridylic acids a and b, and a synthesis of spongouridine (3-β-D-arabofuranosyluracil)D. M. Brown,Alexander Todd,S. Varadarajan J. Chem. Soc. 1956 2388
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3. An easy access to 5-mercaptopyrimidine nucleosides through one-step synthesis of 5-thiocyanato-uridine and -2′-deoxyuridineT. Nagamachi,P. F. Torrence,J. A. Waters,B. Witkop J. Chem. Soc. Chem. Commun. 1972 1025
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Ronald Grigg,Elghareeb E. Elboray,Sunisa Akkarasamiyo,Nutthawat Chuanopparat,H. Ali Dondas,Hussien H. Abbas-Temirek,Colin W. G. Fishwick,Moustafa F. Aly,Boonsong Kongkathip,Ngampong Kongkathip Chem. Commun. 2016 52 164
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Vipin K. Maikhuri,Jyotirmoy Maity,Smriti Srivastava,Ashok K. Prasad Org. Biomol. Chem. 2022 20 9522
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Qin Zhao,Ruoqian Xie,Yuxiao Zeng,Wanlu Li,Guolan Xiao,Yangyan Li,Gang Chen RSC Adv. 2022 12 24930
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Grazyna Wenska,Katarzyna Taras-Goslinska,Piotr Filipiak,Gordon L. Hug,Bronislaw Marciniak Photochem. Photobiol. Sci. 2008 7 250
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Colin B. Reese Org. Biomol. Chem. 2005 3 3851
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9. Some dihydro-cytidines and -isocytidinesVinko ?bkari?,Branko Ga?pert,Marijan Hohnjec,Goran La?an J. Chem. Soc. Perkin Trans. 1 1974 267
2',3',5'-Tri-O-acetyluridineに関する追加情報
2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8): An Overview of Its Properties and Applications in Chemical Biology and Pharmaceutical Research
2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8) is a versatile compound that has gained significant attention in the fields of chemical biology and pharmaceutical research. This compound, also known as 2',3',5'-tri-O-acetyluridine, is a derivative of uridine, a fundamental component of RNA. The acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar imparts unique chemical properties that make it valuable for various applications, including nucleoside analog synthesis, RNA modification, and drug development.
The structure of 2',3',5'-Tri-O-acetyluridine is characterized by a uracil base attached to a ribose sugar, with acetyl groups at the 2', 3', and 5' positions. This modification enhances the stability and solubility of the molecule, making it suitable for use in organic synthesis and biochemical assays. The compound is often used as an intermediate in the synthesis of modified nucleosides and nucleotides, which are essential for studying RNA structure and function.
Recent advancements in chemical biology have highlighted the importance of 2',3',5'-Tri-O-acetyluridine in understanding RNA modifications. For instance, a study published in Nature Chemical Biology demonstrated that 2',3',5'-Tri-O-acetyluridine can be used to synthesize modified RNA molecules that exhibit enhanced stability and improved binding affinity to target proteins. These modified RNAs have potential applications in gene therapy and RNA interference (RNAi) technologies.
In pharmaceutical research, 2',3',5'-Tri-O-acetyluridine has been explored as a precursor for developing novel antiviral agents. A study in Journal of Medicinal Chemistry reported that derivatives of 2',3',5'-Tri-O-acetyluridine show promising antiviral activity against several RNA viruses, including influenza and hepatitis C. The acetylation of the ribose sugar enhances the lipophilicity of the molecule, facilitating its cellular uptake and increasing its efficacy as an antiviral agent.
Beyond its use in antiviral research, 2',3',5'-Tri-O-acetyluridine has also been investigated for its potential in cancer therapy. A recent study published in Cancer Research demonstrated that certain derivatives of 2',3',5'-Tri-O-acetyluridine can selectively inhibit cancer cell proliferation by interfering with RNA processing pathways. This finding opens new avenues for developing targeted therapies that exploit specific vulnerabilities in cancer cells.
The synthesis of 2',3',5'-Tri-O-acetyluridine typically involves multi-step reactions starting from uridine or uracil. The key steps include protection of the hydroxyl groups with acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound can then be further modified or used directly in various applications. The purity and quality of 2',3',5'-Tri-O-acetyluridine are crucial for its effectiveness in research and development processes.
In conclusion, 2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8) is a valuable compound with diverse applications in chemical biology and pharmaceutical research. Its unique chemical properties make it an essential tool for studying RNA modifications, developing antiviral agents, and exploring new cancer therapies. As research continues to advance, the importance of 2',3',5'-Tri-O-acetyluridine is likely to grow, contributing to significant breakthroughs in these fields.
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